![molecular formula C21H14N2O3 B2674148 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 691870-02-7](/img/structure/B2674148.png)
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzodioxol group, an indeno[1,2-b]pyridine group, and a carbonitrile group. The benzodioxol group is a type of methylenedioxybenzene, which is often found in pharmaceuticals and other biologically active compounds . The indeno[1,2-b]pyridine group is a polycyclic aromatic hydrocarbon that is often found in various organic compounds. The carbonitrile group (-C≡N) is a functional group present in many organic compounds and can contribute to the reactivity of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxol, indeno[1,2-b]pyridine, and carbonitrile groups. The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring. The indeno[1,2-b]pyridine group is a polycyclic aromatic hydrocarbon, and the carbonitrile group is a cyano group attached to a carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the carbonitrile group is polar, which could influence the compound’s solubility in different solvents .Scientific Research Applications
Antioxidant Activity
The benzodioxole moiety in this compound has been associated with antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing various diseases. Researchers have evaluated the antioxidant activity of derivatives containing this structural fragment .
Anticancer Potential
While specific studies on this compound are limited, its unique structure warrants investigation for potential anticancer effects. Indoles, which share some similarities with the benzodioxole moiety, have demonstrated promising anticancer properties. Further research could explore the cytotoxicity and selectivity of this compound against cancer cells .
Pharmacophoric Fragments
The amino amide and aminopropanol functionalities are common pharmacophoric fragments in biologically active compounds. Combining these motifs with the benzodioxole ring system opens up possibilities for novel drug design. Researchers may explore the synthesis of derivatives with modified substituents to enhance specific biological activities .
Sedative and Hypotensive Effects
Historically, compounds containing the benzodioxole ring system have been reported to exhibit sedative and hypotensive effects. Investigating the impact of this compound on central nervous system receptors and blood pressure regulation could provide valuable insights .
Antibacterial and Antitumor Properties
The benzodioxole moiety has been associated with antibacterial and antitumor activities. Researchers could explore the effects of this compound on bacterial strains and tumor cell lines to assess its potential therapeutic applications .
Spasmolytic Activity
Given the diverse biological activities associated with benzodioxole-containing compounds, it’s worth investigating whether this compound exhibits spasmolytic effects. Spasmolytics relax smooth muscles and find applications in treating conditions like gastrointestinal spasms .
Future Directions
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c1-11-15(9-22)18(12-6-7-16-17(8-12)26-10-25-16)19-20(23-11)13-4-2-3-5-14(13)21(19)24/h2-8,18,23H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRXUTMORORTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.